molecular formula C4H9F2NO2S B13551063 3-((Difluoromethyl)sulfonyl)propan-1-amine

3-((Difluoromethyl)sulfonyl)propan-1-amine

Cat. No.: B13551063
M. Wt: 173.18 g/mol
InChI Key: FZRAZPDBGURATC-UHFFFAOYSA-N
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Description

3-((Difluoromethyl)sulfonyl)propan-1-amine is a chemical compound with the molecular formula C4H9F2NO2S It is characterized by the presence of a difluoromethyl group attached to a sulfonyl group, which is further connected to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Difluoromethyl)sulfonyl)propan-1-amine typically involves the introduction of the difluoromethyl group to a suitable precursor. One common method is the reaction of a propan-1-amine derivative with a difluoromethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-((Difluoromethyl)sulfonyl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols .

Scientific Research Applications

3-((Difluoromethyl)sulfonyl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Difluoromethyl)sulfonyl)propan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Difluoromethyl)sulfonyl)propan-1-amine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the sulfonyl group with the difluoromethyl group provides a distinct set of properties that can be exploited in various applications .

Biological Activity

3-((Difluoromethyl)sulfonyl)propan-1-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethyl group and a sulfonyl moiety, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets, particularly proteins involved in disease pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that variations of sulfonyl compounds can lead to varying degrees of antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups, such as the difluoromethyl group, has been associated with enhanced activity against pathogens like Chlamydia and N. meningitidis .

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against alphaviruses. In vitro studies demonstrated that derivatives of sulfonyl compounds can inhibit viral replication by targeting specific proteases essential for the viral life cycle. For example, modifications to the sulfonyl structure have yielded compounds with potent inhibitory effects on viral cysteine proteases .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the phenyl ring and their influence on biological activity. The difluoromethyl group is particularly noted for enhancing potency through improved binding interactions with target proteins. A comparative analysis of various analogs reveals that compounds lacking this group exhibit significantly reduced activity .

CompoundAntimicrobial Activity (μg/mL)Antiviral Activity (pIC50)
This compound16 (against H. influenzae)7.4 (against nsP2 protease)
Analog A326.5
Analog B645.8

Study 1: Efficacy Against Chlamydia

In a study assessing the antichlamydial activity of various compounds, this compound demonstrated a notable reduction in chlamydial inclusion numbers and sizes in infected cell lines at concentrations as low as 25 μg/mL . The mechanism appears to involve disruption of the chlamydial developmental cycle.

Study 2: Antiviral Mechanism

A recent investigation into the antiviral mechanisms revealed that the compound effectively inhibits the replication of alphaviruses by blocking key proteases involved in viral maturation. This was evidenced by a dose-dependent decrease in viral load in treated cell cultures .

Properties

Molecular Formula

C4H9F2NO2S

Molecular Weight

173.18 g/mol

IUPAC Name

3-(difluoromethylsulfonyl)propan-1-amine

InChI

InChI=1S/C4H9F2NO2S/c5-4(6)10(8,9)3-1-2-7/h4H,1-3,7H2

InChI Key

FZRAZPDBGURATC-UHFFFAOYSA-N

Canonical SMILES

C(CN)CS(=O)(=O)C(F)F

Origin of Product

United States

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